Butyl(ditert-butyl)phosphane;methanesulfonic acid;palladium;2-phenylaniline
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Overview
Description
Butyl(ditert-butyl)phosphane;methanesulfonic acid;palladium;2-phenylaniline is a complex organometallic compound. It is known for its unique structure, which includes a phosphane ligand, a methanesulfonic acid group, a palladium center, and a 2-phenylaniline moiety. This compound is often used in catalysis and has significant applications in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the stability of the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The process may include purification steps such as crystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Butyl(ditert-butyl)phosphane;methanesulfonic acid;palladium;2-phenylaniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states of palladium.
Reduction: It can also be reduced, often using hydrogen or other reducing agents.
Substitution: The compound can participate in substitution reactions where ligands are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen, oxygen, and various organic solvents. The conditions often involve specific temperatures, pressures, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to higher oxidation states of palladium, while substitution reactions may result in different ligand configurations .
Scientific Research Applications
Butyl(ditert-butyl)phosphane;methanesulfonic acid;palladium;2-phenylaniline has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various organic synthesis reactions, including cross-coupling reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: It is used in industrial processes for the synthesis of complex organic compounds and materials.
Mechanism of Action
The mechanism of action of Butyl(ditert-butyl)phosphane;methanesulfonic acid;palladium;2-phenylaniline involves its interaction with molecular targets and pathways. The palladium center plays a crucial role in catalysis, facilitating various chemical transformations. The phosphane ligand and methanesulfonic acid group contribute to the stability and reactivity of the compound .
Comparison with Similar Compounds
Similar Compounds
Di-tert-butyl N,N-diethylphosphoramidite: Similar in structure but lacks the palladium center and 2-phenylaniline moiety.
Methanesulfonato (di-t-butylneopentylphosphine) (2’-amino-1,1’-biphenyl-2-yl)palladium (II): Shares the methanesulfonic acid and palladium components but has different ligands.
Uniqueness
Butyl(ditert-butyl)phosphane;methanesulfonic acid;palladium;2-phenylaniline is unique due to its specific combination of ligands and functional groups, which provide distinct reactivity and stability. This makes it particularly valuable in catalysis and other specialized applications .
Properties
Molecular Formula |
C25H41NO3PPdS- |
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Molecular Weight |
573.1 g/mol |
IUPAC Name |
butyl(ditert-butyl)phosphane;methanesulfonic acid;palladium;2-phenylaniline |
InChI |
InChI=1S/C12H10N.C12H27P.CH4O3S.Pd/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-8-9-10-13(11(2,3)4)12(5,6)7;1-5(2,3)4;/h1-6,8-9H,13H2;8-10H2,1-7H3;1H3,(H,2,3,4);/q-1;;; |
InChI Key |
QXWMBXDXFALGIL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCP(C(C)(C)C)C(C)(C)C.CS(=O)(=O)O.C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Pd] |
Origin of Product |
United States |
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